molecular formula C34H26ClF12N7OP2Ru B6291215 [Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)](PF6)2 CAS No. 204273-42-7

[Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)](PF6)2

Cat. No.: B6291215
CAS No.: 204273-42-7
M. Wt: 975.1 g/mol
InChI Key: UQRARISVHWURHB-UHFFFAOYSA-N
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Description

The compound Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2 is a ruthenium-based complex that has gained significant attention in scientific research. This compound is known for its unique photophysical properties, making it a valuable tool in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2 typically involves the coordination of ruthenium with bipyridine and 5-chloroacetamido-1,10-phenanthroline ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:

    Preparation of Ligands: The ligands, bipyridine and 5-chloroacetamido-1,10-phenanthroline, are synthesized separately.

    Coordination Reaction: Ruthenium trichloride is reacted with the ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

    Purification: The resulting complex is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions typically involve the use of excess ligands and are carried out in solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium complexes with higher oxidation states, while reduction may produce lower oxidation state complexes.

Scientific Research Applications

Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2 exerts its effects involves its ability to interact with biological molecules, such as DNA. The compound can intercalate between DNA base pairs, leading to changes in the DNA structure and function. This interaction is facilitated by the planar structure of the phenanthroline ligand, which allows it to insert between the base pairs. The ruthenium center can also participate in redox reactions, further influencing the biological activity of the compound.

Comparison with Similar Compounds

Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2: is unique due to its specific combination of ligands and photophysical properties. Similar compounds include:

    Ru(bpy)32: A well-known ruthenium complex with three bipyridine ligands, commonly used in photophysical studies.

    Ru(phen)32: Contains three phenanthroline ligands and is used in similar applications as Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2.

    Ru(bpy)2(phen)2: A hybrid complex with both bipyridine and phenanthroline ligands, used in DNA interaction studies.

The uniqueness of Ru(bpy)2(5-chloroacetamido-1,10-phenanthroline)2 lies in the presence of the 5-chloroacetamido group, which enhances its ability to interact with biological molecules and provides additional functionalization options for further chemical modifications.

Properties

IUPAC Name

2-chloro-N-(1,10-phenanthrolin-5-yl)acetamide;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O.2C10H8N2.2F6P.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,8H2,(H,18,19);2*1-8H;;;/q;;;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRARISVHWURHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCl.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26ClF12N7OP2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

975.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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